molecular formula C12H11FN2O2 B13656594 Ethyl 2-amino-8-fluoroquinoline-3-carboxylate

Ethyl 2-amino-8-fluoroquinoline-3-carboxylate

Cat. No.: B13656594
M. Wt: 234.23 g/mol
InChI Key: LGEMQXVYUIIWBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-8-fluoroquinoline-3-carboxylate typically involves the reaction of 2-amino-8-fluoroquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 2-amino-8-fluoroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-8-fluoroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Ciprofloxacin
  • Ofloxacin
  • Levofloxacin

Uniqueness

Ethyl 2-amino-8-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes .

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

ethyl 2-amino-8-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-7-4-3-5-9(13)10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

LGEMQXVYUIIWBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)N

Origin of Product

United States

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